Laccaic acid A

Vue d'ensemble

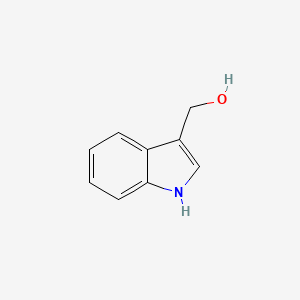

Description

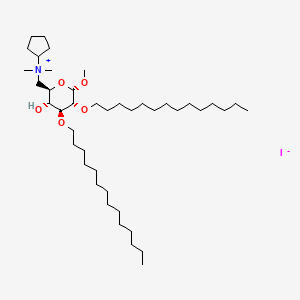

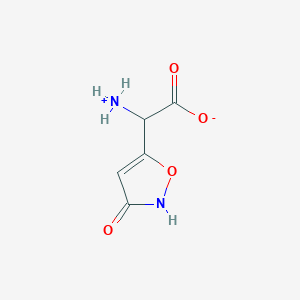

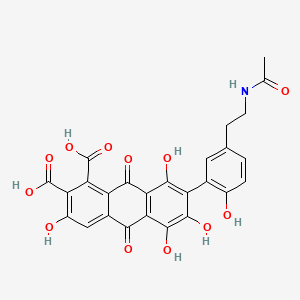

Laccaic acid A is an organic dye with antimicrobial properties towards various pathogenic bacteria and fungi . It is an oxy-anthracinone carbon acid and is the primary colorant in Lac dye . It is also used as a component of solar cells due to its photoelectric properties . The molecular formula of Laccaic acid A is C26H19NO12 .

Molecular Structure Analysis

Laccaic acid A has a complex molecular structure with the formula C26H19NO12 . Its average mass is 537.429 Da and its monoisotopic mass is 537.090698 Da . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

Laccaic acid A has a molar mass of 537.44 g/mol . It has a density of 1.7±0.1 g/cm^3 and a vapor pressure of 0.0±0.3 mmHg at 25°C . It is soluble in lye, slightly soluble in water, ethanol, and propylene glycol . The solubility at 20 ℃ is 0.0335% (water) and 0.916% (95% ethanol) .

Applications De Recherche Scientifique

Carcinogenic Potential Assessment Laccaic acid, a natural dye produced by the insect Laccifer lacca, has been evaluated for its use as a food coloring agent. Research indicates that it does not exhibit mutagenic activity, as assessed by short-term assays like the Salmonella/microsome mutagenicity test and the ØX fidelity assay. However, it did inhibit metabolic cooperation in Chinese hamster V79 cells, suggesting the need for further testing in animals, especially in vivo models for tumor promotion (Dube et al., 1984).

Nonlinear Optical Properties Laccaic acid dye's nonlinear optical properties, including optical limiting behavior, have been studied in different concentrations and thin films. It demonstrates strong two-photon absorption and significant nonlinear refractive index, indicating its potential as a material for third-order nonlinear optical devices applications (Zongo et al., 2015).

Inclusion Complexes with Cyclodextrin The formation of inclusion complexes of laccaic acid A with β-cyclodextrin and its derivatives has been investigated. These complexes significantly enhance the solubility of laccaic acid A and demonstrate potential for creating novel products with high water solubility and low toxicity, beneficial in food and textile industries (Liu et al., 2017).

Wool Dyeing Application Research on the dyeing of wool fabric with laccaic acid under microwave treatment explores sustainable product utilization. Using natural mordants like acacia and turmeric extracts alongside chemical mordants, laccaic acid exhibited high color strength and good fastness properties, highlighting its use in sustainable natural coloration processes (Adeel et al., 2021).

DNA Methylation Inhibition Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1), an enzyme crucial in maintaining DNA methylation in proliferating cells and considered important in cancer drug targeting. It has shown potential in reactivating genes silenced by DNA methylation in breast cancer cells (Fagan et al., 2013).

Fluorescence and DNA Binding Laccaic acid dye has been used in the synthesis of gold nanoparticles, demonstrating in situ green synthesis with fluorophore stabilization. The dye binds with calf thymus DNA, forming a ground state complex, and exhibits non-toxic, antimicrobial properties, suggesting potential clinical applications in the medical field (Pattanayak et al., 2016).

Safety And Hazards

While specific safety data for Laccaic acid A is limited, general precautions should be taken when handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO12/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLWXZNPOVMUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936173 | |

| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laccaic acid A | |

CAS RN |

15979-35-8 | |

| Record name | Laccaic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15979-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laccaic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015979358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid](/img/structure/B1674140.png)